

# Application Note: Quantification of Chlorate in Water by Ion Chromatography

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Chlorate

Cat. No.: B079027

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## Abstract

This document provides a detailed methodology for the quantification of **chlorate** in various water matrices, including drinking water, groundwater, and surface water, using ion chromatography (IC) with suppressed conductivity detection.[1] **Chlorate** is an inorganic disinfection byproduct (DBP) formed during water treatment processes that utilize chlorine dioxide or hypochlorite.[2][3] Due to potential adverse health effects, regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the World Health Organization (WHO) have established maximum contaminant levels for **chlorate** in drinking water.[4] The method described herein is based on established protocols, such as EPA Method 300.1, and offers a robust, sensitive, and reliable approach for compliance monitoring and research purposes.[5][6]

## Principle of the Method

Ion chromatography separates ions based on their affinity for an ion-exchange stationary phase. A water sample is injected into the IC system and carried by an eluent (mobile phase) through a high-capacity anion exchange column.[7] The anions in the sample, including **chlorate**, are separated based on their relative affinities for the resin. After separation, the eluent and the separated anions pass through a suppressor. The suppressor reduces the background conductivity of the eluent by exchanging the eluent cations (e.g., sodium or potassium) for hydronium ions, while converting the analyte anions to their highly conductive acid form.[8][9] The concentration of **chlorate** is then measured by a conductivity detector and quantified by comparing the peak area to a calibration curve generated from known standards.[4]

## Apparatus and Materials

- Ion Chromatograph: An IC system equipped with a pump, sample injector (autosampler), temperature-controlled column compartment, a high-capacity anion exchange guard and analytical column, an eluent suppressor (electrolytic or membrane-based), and a conductivity detector.[\[10\]](#)
- Data Acquisition System: Chromatography software for instrument control, data collection, and processing, such as Thermo Scientific™ Dionex™ Chromeleon™.[\[10\]](#)
- Analytical Balance: Capable of weighing to 0.1 mg.
- Volumetric Glassware: Class A flasks and pipettes.
- Sample Vials: Autosampler vials with caps.
- Syringe Filters: 0.2  $\mu\text{m}$  or 0.45  $\mu\text{m}$ , IC-grade.
- Inert Gas Supply: Nitrogen, argon, or helium for sparging samples if residual chlorine dioxide is suspected.[\[2\]](#)[\[11\]](#)

## Reagents and Standards Preparation

- Reagent Water: High-purity deionized (DI) water with a resistivity of  $\geq 18 \text{ M}\Omega\cdot\text{cm}$ .
- Eluent Solution (Example: 9 mM Sodium Carbonate): Dilute 36 mL of 0.5 M sodium carbonate concentrate to 2 L with reagent water.[\[2\]](#) Alternatively, an automated eluent generation system using potassium hydroxide (KOH) can be employed for stable baselines and retention times.[\[5\]](#)
- **Chlorate** Stock Standard (1000 mg/L): Dry sodium **chlorate** ( $\text{NaClO}_3$ , 99% purity or higher) at 105°C for one hour and cool in a desiccator.[\[12\]](#) Dissolve 0.1226 g of  $\text{NaClO}_3$  in reagent water in a 100 mL volumetric flask and dilute to the mark. Store at 4°C; this solution is stable for at least one month.[\[2\]](#)[\[12\]](#)
- Working Standards: Prepare a series of working standards by diluting the stock standard with reagent water. A typical calibration range is 0.05 to 2.0 mg/L. Prepare these standards fresh daily.[\[11\]](#)

- Ethylenediamine (EDA) Preservative Solution: Dilute 2.8 mL of ethylenediamine (99%) to 25 mL with reagent water.[2] This solution is used to stabilize chlorite and prevent the formation of **chlorate** from residual hypochlorite.[2][5]

## Experimental Protocols

### Sample Collection and Preparation

- Collection: Collect samples in 250 mL opaque glass or HDPE bottles.[11]
- Sparging (If Applicable): If the presence of chlorine dioxide is suspected, sparge the sample with an inert gas for approximately 5 minutes at the time of collection and before adding any preservative.[2][11] This prevents the formation of additional chlorite and **chlorate**. [11]
- Preservation: For each 1 L of sample, add 1.0 mL of the EDA preservative solution to achieve a final concentration of approximately 50 mg/L.[2][5] EDA must also be added to all calibration standards and blanks at the same concentration.[11]
- Storage: Store samples at 4°C and analyze within 28 days.[1]
- Filtration: Before analysis, allow the sample to warm to room temperature. Filter the sample through a 0.2 µm or 0.45 µm syringe filter into an autosampler vial to remove particulate matter.[13]

### Instrument Setup and Chromatographic Conditions

The following table outlines typical chromatographic conditions for **chlorate** analysis. These may be adjusted based on the specific instrument and column used.

Parameter	Example Condition 1	Example Condition 2
Guard Column	Dionex IonPac AG19-HC (4 x 50 mm)[10]	Dionex IonPac AG9-HC (4 x 50 mm)
Analytical Column	Dionex IonPac AS19-HC (4 x 250 mm)[10]	Dionex IonPac AS9-HC (4 x 250 mm)[2]
Eluent	25 mM KOH[10]	9.0 mM Sodium Carbonate[2]
Eluent Source	Eluent Generator	Isocratic Pump
Flow Rate	1.0 mL/min[10]	1.0 mL/min
Injection Volume	50 µL[5]	25 µL
Column Temperature	30 °C[10]	30 °C
Detection	Suppressed Conductivity[10]	Suppressed Conductivity[2]
Suppressor	Anion Electrolytically Regenerated Suppressor	Anion Self-Regenerating Suppressor
Run Time	~20 minutes	~25 minutes

## Calibration and Analysis

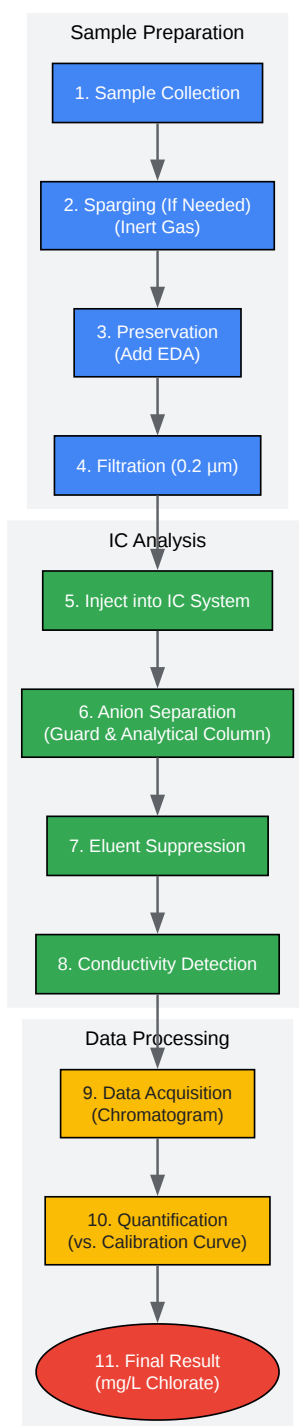
- **Calibration Curve:** Prepare a multi-point calibration curve by analyzing a blank and at least five working standards covering the expected concentration range of the samples.[12] The calibration curve is generated by plotting the peak area of the **chlorate** standard against its concentration. A linear regression with a correlation coefficient ( $r^2$ ) of >0.999 is typically achieved.[4][7]
- **Sample Analysis:** Place the prepared sample vials in the autosampler tray. Run the analytical sequence, including blanks, calibration standards, and quality control samples.
- **Data Processing:** Identify the **chlorate** peak in the sample chromatogram based on its retention time, which should match that of the standards. Quantify the **chlorate** concentration using the linear regression equation from the calibration curve.

## Data Presentation and Performance

The performance of the ion chromatography method is characterized by its linearity, detection limits, and accuracy. The following table summarizes typical quantitative data obtained from various studies.

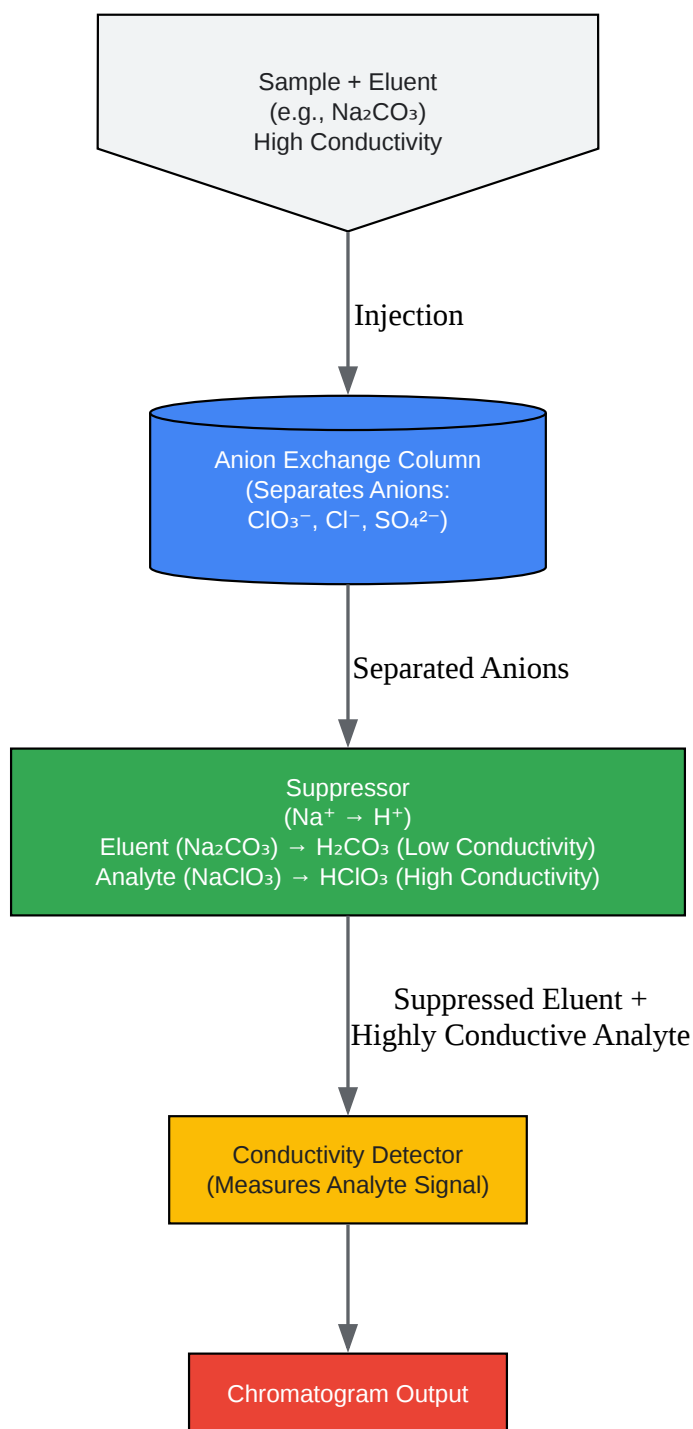
Performance Metric	Typical Value	Reference
Retention Time	12 - 19 minutes	<a href="#">[4]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Linearity ( $r^2$ )	> 0.999	<a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[13]</a>
Method Detection Limit (MDL)	0.2 - 25 $\mu\text{g/L}$	<a href="#">[7]</a> <a href="#">[13]</a> <a href="#">[14]</a>
Limit of Quantification (LOQ)	0.6 - 77 $\mu\text{g/L}$	<a href="#">[13]</a> <a href="#">[14]</a>
Spike Recovery	87.5 - 110%	<a href="#">[7]</a>
Precision (RSD)	1.1 - 6.5%	<a href="#">[7]</a> <a href="#">[8]</a>

## Visualizations



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Caption: Experimental workflow for **chlorate** analysis in water by IC.



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Caption: Principle of suppressed ion chromatography for anion analysis.

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